molecular formula C14H10BrCl2NO2 B3304285 2-(4-bromophenoxy)-N-(3,4-dichlorophenyl)acetamide CAS No. 92161-05-2

2-(4-bromophenoxy)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B3304285
CAS No.: 92161-05-2
M. Wt: 375 g/mol
InChI Key: XWFABQACWKXACS-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(3,4-dichlorophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenoxy group and a dichlorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(3,4-dichlorophenyl)acetamide typically involves the following steps:

    Preparation of 4-bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.

    Formation of 4-bromophenoxyacetic acid: 4-bromophenol is reacted with chloroacetic acid under basic conditions to form 4-bromophenoxyacetic acid.

    Amidation Reaction: The 4-bromophenoxyacetic acid is then reacted with 3,4-dichloroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted derivatives, while hydrolysis would yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological processes.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of agrochemicals or materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(3,4-dichlorophenyl)acetamide would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed study using techniques such as molecular docking, biochemical assays, and cellular studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(3,4-dichlorophenyl)acetamide
  • 2-(4-fluorophenoxy)-N-(3,4-dichlorophenyl)acetamide
  • 2-(4-methylphenoxy)-N-(3,4-dichlorophenyl)acetamide

Uniqueness

2-(4-bromophenoxy)-N-(3,4-dichlorophenyl)acetamide is unique due to the presence of both bromine and chlorine atoms, which can impart distinct chemical and biological properties. The bromine atom, in particular, can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrCl2NO2/c15-9-1-4-11(5-2-9)20-8-14(19)18-10-3-6-12(16)13(17)7-10/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFABQACWKXACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=CC(=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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